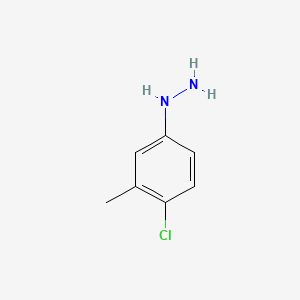

(4-Chloro-3-methylphenyl)hydrazine

Description

Contextualization within Substituted Hydrazine (B178648) Chemistry Research

Substituted hydrazines represent a broad and vital class of organic compounds with a rich history of application in various scientific and industrial domains. researchgate.net These compounds are characterized by the presence of a nitrogen-nitrogen single bond, with one or more hydrogen atoms of hydrazine (H₂N-NH₂) replaced by organic substituents. wikipedia.org The nature of these substituents significantly influences the chemical reactivity and physical properties of the resulting hydrazine derivative.

The field of substituted hydrazine chemistry is driven by the quest for novel synthetic methodologies and the development of compounds with tailored properties. researchgate.net Researchers continuously explore new ways to synthesize these molecules and leverage their reactivity to build complex chemical architectures. researchgate.netorganic-chemistry.org Aromatic hydrazines, such as (4-Chloro-3-methylphenyl)hydrazine, are particularly valuable due to their relative stability and their utility as precursors to a wide array of heterocyclic compounds. wikipedia.org

The synthesis of substituted hydrazines often involves the reduction of diazonium salts, a classic method for preparing aromatic hydrazines. wikipedia.org For instance, the synthesis of 4-chlorophenylhydrazine (B93024) hydrochloride, a related compound, is achieved through a diazotization reaction of p-chloroaniline followed by reduction. guidechem.comprepchem.com This general approach is also applicable to the synthesis of this compound, starting from 4-chloro-3-methylaniline. chemicalbook.com

The reactivity of the hydrazine moiety is central to its utility. It can readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form hydrazones. guidechem.commdpi.com These hydrazones are not merely derivatives but are often the primary targets of synthesis due to their diverse biological activities and applications as ligands in coordination chemistry. researchgate.netmdpi.com

Scope and Objectives of Academic Research on this compound and its Derivatives

Academic research focused on this compound and its derivatives is multifaceted, with objectives spanning from fundamental synthetic chemistry to the development of functional molecules. A primary objective is the exploration of this compound as a building block for the synthesis of novel heterocyclic compounds. The hydrazine functional group serves as a key reactive site for cyclization reactions, leading to the formation of various ring systems.

A significant area of investigation involves the use of this compound in the preparation of biologically active molecules. For instance, it has been utilized as a reactant in the synthesis of piperidine (B6355638) derivatives, which have been studied as prolylcarboxypeptidase inhibitors. cymitquimica.com Furthermore, it has been instrumental in the creation of phenylpyrazoles that act as cyclooxygenase-2 (COX-2) inhibitors. cymitquimica.com

The research also extends to the development of new synthetic methodologies. For example, continuous flow synthesis processes for related compounds like 4-chlorophenylhydrazine salts have been developed to improve safety, efficiency, and product purity. google.comwipo.int Such advancements are crucial for making these important intermediates more accessible for research and potential large-scale applications.

The table below summarizes key research findings related to the synthesis and application of this compound and similar substituted hydrazines.

| Starting Material | Reagents | Product | Research Focus |

| 4-chloro-3-methylaniline | 1. HCl, NaNO₂ 2. SnCl₂ | This compound hydrochloride | Synthesis of the hydrochloride salt as an intermediate. chemicalbook.com |

| This compound Hydrochloride | - | Piperidine derivatives | Development of prolylcarboxypeptidase inhibitors. cymitquimica.com |

| This compound Hydrochloride | - | Phenylpyrazoles | Development of cyclooxygenase-2 (COX-2) inhibitors. cymitquimica.com |

| p-Chloroaniline | 1. HCl, NaNO₂ 2. SnCl₂·2H₂O | 4-Chlorophenylhydrazine hydrochloride | Synthesis of an important intermediate for dyes and pharmaceuticals. guidechem.com |

The physical and chemical properties of this compound hydrochloride are crucial for its handling and use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₉ClN₂ · HCl cymitquimica.com |

| Molecular Weight | 193.071 g/mol fishersci.no |

| Appearance | White crystalline solid guidechem.com |

| Melting Point | ~233°C (decomposition) fishersci.no |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLZYMCYCNYASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573942 | |

| Record name | (4-Chloro-3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62646-06-4 | |

| Record name | (4-Chloro-3-methylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62646-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Role of 4 Chloro 3 Methylphenyl Hydrazine

Utilization as a Synthetic Precursor for Schiff-Base Ligand Formation

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. These compounds are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide array of metal ions.

Condensation Reactions with Carbonyl Compounds (e.g., 2-Pyridine-carboxaldehyde)

A key application of (4-Chloro-3-methylphenyl)hydrazine is in the synthesis of the Schiff-base ligand (E)-2-((2-(4-chloro-3-methylphenyl)hydrazono)methyl)pyridine, hereafter referred to as Cmpy. This synthesis is achieved through a condensation reaction with the carbonyl compound 2-Pyridine-carboxaldehyde mdpi.com. The reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen atom on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic hydrazone-imine linkage mdpi.comchemijournal.com. The resulting Cmpy ligand is a bidentate ligand, meaning it can bind to a central metal atom through two of its atoms mdpi.com.

Methodological Aspects of Ligand Synthesis from this compound

The synthesis of the Cmpy Schiff-base ligand is typically performed in a straightforward manner. Equimolar amounts of this compound and 2-Pyridine-carboxaldehyde are dissolved in a suitable solvent, such as ethanol mdpi.com. The reaction mixture is then refluxed for a period, which is a common technique to provide the necessary energy for the condensation and dehydration steps to occur chemijournal.comamazonaws.com. Upon completion of the reaction, the product can be isolated. The purity and structure of the synthesized ligand are confirmed using various analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and elemental analysis mdpi.com.

Table 1: Physical and Analytical Data for Schiff-Base Ligand (Cmpy)

| Compound | Formula | Color | Yield (%) | M.p (°C) | C% (Calc.) Found | H% (Calc.) Found | N% (Calc.) Found |

|---|---|---|---|---|---|---|---|

| Cmpy | C₁₃H₁₂ClN₃ | Pale Yellow | 85 | 162 | 63.54 (63.48) | 4.92 (4.85) | 17.10 (17.01) |

Data sourced from a 2022 study on Schiff-base metal complexes mdpi.com.

Synthesis of Metal Complexes from this compound-Derived Schiff-Base Ligands

The Schiff-base ligand (Cmpy) derived from this compound is an effective chelating agent for various transition metals. The coordination of the ligand to a metal ion typically results in the formation of a stable, colored complex core.ac.uk.

Preparation of Transition Metal Complexes (e.g., Ni(II), Pd(II), Pt(II), Zn(II), Hg(II))

A series of novel transition metal complexes have been successfully synthesized using the Cmpy ligand. These include complexes with Nickel(II), Palladium(II), Platinum(II), Zinc(II), and Mercury(II) mdpi.com. Spectroscopic and analytical data suggest that the Cmpy ligand coordinates to these metal ions in a bidentate fashion. The coordination occurs through the nitrogen atom of the pyridyl ring and the nitrogen atom of the azomethine group, forming a stable chelate ring structure mdpi.com. The general formula for these complexes is [MCl₂(Cmpy)], where M represents the respective divalent metal ion (Ni, Pd, Pt, Zn, Hg) mdpi.com.

General Synthetic Strategies for Derived Metal Complexes

The general methodology for preparing these metal complexes involves the reaction of the Schiff-base ligand with a metal salt in an appropriate solvent. Typically, an ethanolic solution of the Cmpy ligand is treated with an equimolar amount of the respective metal chloride salt (e.g., NiCl₂, PdCl₂, PtCl₂, ZnCl₂, HgCl₂) mdpi.com. The reaction mixture is then refluxed to facilitate the complexation process. Upon cooling, the solid metal complex precipitates out of the solution. The resulting product is then filtered, washed, and dried. The successful formation and proposed structure of the complexes are confirmed through elemental analysis, conductivity measurements, and spectroscopic methods mdpi.com.

Table 2: Properties of Transition Metal Complexes Derived from Cmpy Ligand

| Compound | Formula | Color | Yield (%) | M.p (°C) | Molar Cond. (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|---|---|---|

| [NiCl₂(Cmpy)] | C₁₃H₁₂Cl₃N₃Ni | Green | 78 | 243 | 14.3 |

| [PdCl₂(Cmpy)] | C₁₃H₁₂Cl₃N₃Pd | Brown | 81 | 289 | 11.8 |

| [PtCl₂(Cmpy)] | C₁₃H₁₂Cl₃N₃Pt | Yellow | 73 | >300 | 15.6 |

| [ZnCl₂(Cmpy)] | C₁₃H₁₂Cl₃N₃Zn | White | 86 | 211 | 18.9 |

| [HgCl₂(Cmpy)] | C₁₃H₁₂Cl₃HgN₃ | White | 75 | 198 | 12.5 |

Data sourced from a 2022 study on Schiff-base metal complexes mdpi.com.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Methylphenyl Hydrazine Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides critical insights into the functional groups present within a molecule. By analyzing the absorption of infrared radiation, specific bonds and their environments can be identified.

FT-IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The vibrational frequencies of different bonds are sensitive to their chemical environment, allowing for detailed structural interpretation. In derivatives of (4-chloro-3-methylphenyl)hydrazine, such as pyrazolines, the FT-IR spectra confirm the presence of key functional groups and the formation of the new heterocyclic ring.

For instance, in the characterization of 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, a derivative, the FT-IR spectrum provides clear evidence for its structure. The presence of a strong absorption band around 1660-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the acetyl group. The C=N stretching vibration of the pyrazoline ring is typically observed in the region of 1590-1610 cm⁻¹. Furthermore, the C-Cl stretching vibration can be identified in the fingerprint region, generally between 800-600 cm⁻¹. The various C-H and N-H stretching and bending vibrations also provide valuable structural information.

Table 1: FT-IR Spectral Data for a Representative this compound Derivative Data is representative for a pyrazoline derivative.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 - 3500 | N-H stretching (if present) |

| ~3000 - 3100 | Aromatic C-H stretching |

| ~2850 - 2960 | Aliphatic C-H stretching |

| ~1660 - 1680 | C=O stretching (from acetyl group) |

| ~1590 - 1610 | C=N stretching (pyrazoline ring) |

| ~1500 - 1600 | Aromatic C=C stretching |

| ~750 - 850 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In derivatives of this compound, the chemical shifts (δ) and coupling constants (J) of the aromatic and aliphatic protons are key to confirming the structure.

For a hypothetical pyrazoline derivative formed from this compound, the protons on the substituted phenyl ring would appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methyl group protons on this ring would appear as a singlet at around δ 2.3-2.5 ppm. The protons of the pyrazoline ring itself would show a characteristic pattern, often as a set of doublets of doublets (an ABX system), depending on their substitution and stereochemistry.

Table 2: Representative ¹H NMR Spectral Data for a this compound Derivative Data is representative for a pyrazoline derivative.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ on phenyl ring |

| ~3.0 - 3.8 | Multiplet | 2H | -CH₂ of pyrazoline ring |

| ~5.2 - 5.6 | Multiplet | 1H | -CH of pyrazoline ring |

| ~7.0 - 7.8 | Multiplet | 3H | Aromatic protons of the (4-chloro-3-methylphenyl) group |

| ~7.2 - 7.9 | Multiplet | 4H | Protons of other aromatic substituents |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For derivatives of this compound, ¹³C NMR is crucial for confirming the number of carbon atoms and identifying the carbon atoms of the heterocyclic ring and the substituted phenyl group.

The carbon of the methyl group on the phenyl ring would appear at a low chemical shift (upfield), typically around δ 20 ppm. The aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon atom bonded to chlorine would be influenced by the halogen's electronegativity. The carbons of the pyrazoline ring would have characteristic shifts, with the C=N carbon appearing further downfield.

Table 3: Representative ¹³C NMR Spectral Data for a this compound Derivative Data is representative for a pyrazoline derivative.

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH₃ carbon |

| ~40 - 60 | Aliphatic carbons of the pyrazoline ring |

| ~115 - 140 | Aromatic CH carbons |

| ~130 - 135 | Aromatic C-Cl carbon |

| ~140 - 145 | Aromatic C-N carbon |

| ~150 - 160 | C=N carbon of the pyrazoline ring |

Elemental Composition Determination

Elemental analysis, often referred to as CHN analysis, determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. This technique is fundamental for confirming the molecular formula of a newly synthesized derivative. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For a synthesized derivative of this compound, the molecular formula is first proposed based on the reaction scheme. The expected percentages of C, H, and N are then calculated. The sample is combusted in a specialized instrument, and the resulting amounts of CO₂, H₂O, and N₂ are measured to determine the experimental percentages.

Table 4: Representative Elemental Analysis Data for a this compound Derivative Example based on a hypothetical derivative with the formula C₁₇H₁₆ClN₃O.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 65.07 | 65.11 |

| Hydrogen (H) | 5.14 | 5.12 |

| Nitrogen (N) | 13.39 | 13.42 |

Coordination Geometry and Structural Insights of Metal Complexes

The three-dimensional arrangement of atoms in metal complexes derived from this compound is dictated by the coordination number of the central metal ion and the nature of the ligand. Spectroscopic techniques and X-ray crystallography are pivotal in elucidating these structures, providing valuable insights into the coordination environment.

Elucidation of Geometries (e.g., Square Planar, Tetrahedral)

The coordination geometry of metal complexes with ligands derived from this compound, such as their Schiff base or hydrazone derivatives, can vary significantly depending on the metal ion, its oxidation state, and the stoichiometry of the complex. While specific crystallographic data for complexes of this compound itself are not extensively reported in the reviewed literature, the geometries of analogous hydrazone and Schiff base complexes provide a strong basis for understanding their likely structural arrangements.

Commonly observed geometries for transition metal complexes include octahedral, square planar, and tetrahedral. For instance, studies on Ni(II) complexes with bidentate hydrazone ligands have proposed octahedral geometries based on electronic spectral data, which show characteristic d-d transitions. orientjchem.org Similarly, some Co(II) complexes are also suggested to adopt octahedral structures. orientjchem.org

Copper(II) complexes, due to the Jahn-Teller effect, often exhibit distorted geometries. Distorted octahedral and square planar configurations are frequently reported for Cu(II) complexes with related Schiff base ligands. orientjchem.orgacs.org The determination of these geometries often relies on a combination of techniques, including electronic spectroscopy and magnetic susceptibility measurements. For example, the number and position of d-d transition bands in the UV-Vis spectrum can be indicative of a particular geometry.

In some cases, computational methods like Density Functional Theory (DFT) are employed to predict and confirm the most stable geometric structures of these complexes. acs.org These theoretical calculations can complement experimental data and provide a more detailed picture of the coordination sphere.

| Metal Ion | Proposed Geometry | Basis for Assignment |

| Ni(II) | Octahedral | Electronic Spectra orientjchem.org |

| Co(II) | Octahedral | Spectroscopic and Magnetic Data orientjchem.org |

| Cu(II) | Distorted Octahedral / Square Planar | Electronic Spectra, Magnetic Moments orientjchem.orgacs.org |

Interactive Data Table: Geometries of Related Hydrazone Metal Complexes

Delineation of Ligand Coordination Modes (e.g., Bidentate N,N-donor)

Ligands derived from this compound, particularly its Schiff base and hydrazone derivatives, typically act as chelating agents, binding to the metal ion through multiple donor atoms. The most common coordination mode for these types of ligands is as a bidentate N,N-donor.

In Schiff base derivatives, the ligand coordinates to the metal center through the azomethine nitrogen atom (-C=N-) and another donor atom, which is often a phenolic oxygen or another nitrogen atom from the hydrazine (B178648) moiety. acs.orgresearchgate.net The formation of stable five- or six-membered chelate rings is a driving force for this mode of coordination.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of these ligands. A shift in the stretching frequency of the C=N (azomethine) bond to a lower wavenumber in the spectrum of the metal complex compared to the free ligand is indicative of the coordination of the azomethine nitrogen to the metal ion. nih.gov Similarly, changes in the stretching frequencies of other functional groups, such as N-H or O-H, can provide evidence for their involvement in coordination.

In hydrazone complexes, the ligand can also coordinate in a bidentate fashion through the azomethine nitrogen and the amide nitrogen of the hydrazine group. researchgate.net This N,N-donation stabilizes the metal complex through the formation of a five-membered chelate ring. The specific coordination is often confirmed through single-crystal X-ray diffraction studies, which provide unambiguous information about bond lengths and angles within the coordination sphere. acs.org

| Ligand Type | Donor Atoms | Common Chelate Ring Size |

| Schiff Base | Azomethine Nitrogen, Phenolic Oxygen | 6-membered |

| Schiff Base | Azomethine Nitrogen, Hydrazine Nitrogen | 5-membered |

| Hydrazone | Azomethine Nitrogen, Amide Nitrogen | 5-membered |

Interactive Data Table: Coordination Modes of Related Hydrazone/Schiff Base Ligands

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of (4-Chloro-3-methylphenyl)hydrazine and its Derived Compounds

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. nih.gov For hydrazone derivatives, DFT calculations, often using the B3LYP method with various basis sets, have been instrumental in elucidating their molecular structure, stability, and reactivity. mdpi.comnih.govmdpi.com These computational analyses provide a detailed picture of the electron distribution and energy levels within the molecules.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. DFT studies on hydrazone derivatives of substituted phenylhydrazines provide critical data on their electronic properties.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

In studies of various hydrazone derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, including the phenylhydrazine (B124118) moiety, while the LUMO is typically distributed over the electron-accepting portions. The HOMO-LUMO energy gap in these compounds is a key indicator of their potential bioactivity and other properties. For instance, a smaller energy gap has been associated with higher chemical reactivity and potential for charge transfer within the molecule. mdpi.com

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 | mdpi.com |

| Hydrazone Derivative HYDZ-1 | -6.095 | -2.177 | 3.918 | mdpi.com |

| Hydrazone Derivative HYDZ-2 | -6.014 | -2.231 | 3.783 | mdpi.com |

| Hydrazone Derivative HYDZ-3 | -5.905 | -2.082 | 3.823 | mdpi.com |

Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the reactivity and stability of the molecules.

The electrophilicity index (ω) represents the ability of a molecule to accept electrons. It is a measure of the energy lowering of a molecule when it is saturated with electrons from the external environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. In various studies of hydrazone derivatives, this index has been calculated to understand their reactivity. mdpi.commdpi.com

Global softness (σ) is the reciprocal of global hardness (η) and indicates the molecule's polarizability. A higher value of global softness suggests that a molecule is more reactive. The chemical hardness and softness are useful parameters in predicting the behavior of molecules in chemical reactions. mdpi.com

| Compound/Derivative | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Global Softness (σ) (eV⁻¹) | Reference |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | 0.04 | 0.58 | 11.55 | mdpi.com |

| Hydrazone Derivative HYDZ-1 | 1.959 | 4.561 | 0.255 | mdpi.com |

| Hydrazone Derivative HYDZ-2 | 1.892 | 4.520 | 0.264 | mdpi.com |

| Hydrazone Derivative HYDZ-3 | 1.912 | 4.137 | 0.262 | mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Atomic Charge Distribution Analysis (e.g., Mulliken Charges)

Atomic charge distribution analysis is a fundamental computational method used to quantify the electric charge distribution across a molecule. This analysis helps in understanding the electrostatic potential, chemical reactivity, and non-linear optical properties of a compound. For derivatives of this compound, such as Schiff base ligands, DFT calculations are employed to determine the charges on each atom.

Mulliken charge analysis, a common method for calculating atomic charges, provides valuable information about the electrostatic interactions within a molecule. In studies involving hydrazone derivatives, Mulliken charges are scrutinized to comprehend the reactive sites of the molecule researchgate.net. For instance, in a Schiff-base ligand derived from the condensation of this compound, the nitrogen atoms of the azomethine group and the carbon atoms of the phenyl ring are key areas of interest. The charge distribution helps in identifying which atoms are more likely to act as electron donors or acceptors, influencing how the molecule interacts with other substances, including biological targets.

| Atom | Mulliken Charge (e) |

| Cl | -0.15 |

| C (attached to Cl) | +0.10 |

| C (attached to CH3) | -0.05 |

| N (hydrazine) | -0.30 |

| N (hydrazine) | -0.28 |

Theoretical Validation and Interpretation of Spectroscopic Data (e.g., FT-IR)

Computational methods are crucial for validating and interpreting experimental spectroscopic data. Theoretical calculations, particularly using DFT, can predict vibrational frequencies that correspond to the functional groups within a molecule. These predicted frequencies are then compared with the experimental spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, to confirm the molecular structure.

For new Schiff-base metal complexes derived from (4-chloro-3-methyl phenyl) hydrazine (B178648), DFT calculations have been used to optimize the molecular geometry and calculate the vibrational frequencies. mdpi.com The close agreement between the calculated and experimental FT-IR stretching frequencies serves to validate the chosen theoretical model and confirm the successful synthesis and proposed structure of the compounds. mdpi.com This correlative approach allows for a more confident assignment of spectral bands to specific molecular vibrations, such as the stretching of the azomethine (-C=N-) group or the coordination bonds between a metal ion and the ligand. mdpi.com

Molecular Docking Simulations with Derivatives of this compound

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action at a molecular level.

Ligand-Receptor Interaction Profiling with Biological Targets (e.g., SARS-CoV-2 Mpro, NSP16 Methyltransferase Complex)

Derivatives of this compound have been investigated as potential inhibitors of key viral proteins. In one study, a Schiff-base ligand derived from this compound and its metal complexes were evaluated as dual inhibitors for two critical SARS-CoV-2 enzymes: the main protease (Mpro) and the NSP10/NSP16 methyltransferase complex. mdpi.com Both Mpro and NSP16 are essential for viral replication, making them prime targets for therapeutic intervention. mdpi.comnih.gov Docking simulations revealed that these compounds could effectively fit into the active sites of both enzymes. mdpi.com The active site of Mpro is characterized by a catalytic dyad of His41 and Cys145, which are crucial for its function. mdpi.com The NSP16 enzyme's active site has distinct pockets for binding the S-adenosyl methionine (SAM) methyl donor and the RNA cap. elifesciences.orgbiorxiv.org The study focused on how the derived ligands interacted with key residues in these binding pockets. mdpi.com

Evaluation of Binding Energies and Affinities

A critical output of molecular docking simulations is the binding energy, which estimates the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. For the Schiff-base ligand derived from this compound and its metal complexes, docking studies showed excellent binding energies against both Mpro and NSP16. mdpi.com

The calculated binding energies ranged from -5.9 to -7.2 kcal/mol for Mpro and -5.8 to -7.2 kcal/mol for NSP16. mdpi.com These values suggest a strong binding affinity, indicating that the compounds have the potential to be effective inhibitors of these viral enzymes. mdpi.com The study also noted that the addition of a metal ion to the Schiff base ligand significantly improved the binding affinity. mdpi.com

Table 2: Binding Energies of this compound Derivatives with SARS-CoV-2 Targets Source: Adapted from research findings on Schiff-base derivatives. mdpi.com

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Schiff-Base Ligand | Mpro | -5.9 |

| Ni(II) Complex | Mpro | -6.8 |

| Zn(II) Complex | Mpro | -7.2 |

| Schiff-Base Ligand | NSP16 | -5.8 |

| Ni(II) Complex | NSP16 | -6.9 |

| Zn(II) Complex | NSP16 | -7.2 |

Identification and Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond just binding energy, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For the derivatives of this compound docked into the NSP16 enzyme, the simulations showed that the compounds formed a hydrogen bond with the residue ASP 6928 in the enzyme's active pocket. mdpi.com The Zn(II) complex derivative formed an additional hydrogen bond with ASP 6897, contributing to its stronger binding affinity. mdpi.com These specific hydrogen bonds are critical anchors that hold the inhibitor in place, blocking the enzyme's natural function.

In Silico Prediction of Pharmacokinetic Properties for Derived Compounds

While demonstrating strong binding to a target is crucial, a potential drug molecule must also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models use the chemical structure of a compound to estimate these properties, allowing for early-stage filtering of candidates that are unlikely to be successful in a biological system. nih.govnih.gov

For new chemical entities, including derivatives of this compound, computational tools can predict a range of properties. These include oral bioavailability, gastrointestinal absorption, ability to cross the blood-brain barrier, and potential for interaction with drug-metabolizing enzymes. mdpi.com For example, online tools can predict whether a compound adheres to Lipinski's rule of five, a guideline used to evaluate drug-likeness and the likelihood of oral absorption. nih.gov By identifying potential liabilities in ADME profiles early in the discovery process, researchers can prioritize compounds with a higher probability of success. researchgate.net

| ADME Parameter | Predicted Value/Outcome |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein Substrate | No |

| Lipinski's Rule Violations | 0 |

| Oral Bioavailability | Good |

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The in silico prediction of ADME properties provides crucial insights into how a chemical compound is likely to behave within a biological system. These predictions are foundational in assessing the potential of a molecule to be developed into an effective drug. For this compound, computational models have been employed to estimate key parameters that govern its absorption, distribution, metabolism, and excretion.

Detailed analysis of the compound's structural features allows for the prediction of its gastrointestinal absorption, its ability to permeate the blood-brain barrier, and its potential interaction with key metabolic enzymes and transport proteins. These predictions are instrumental for the early-stage assessment of the compound's viability as a drug candidate.

Table 1: Predicted ADME Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Absorption | ||

| Water Solubility | - | Indicates the ease with which the compound dissolves in aqueous environments, a key factor for absorption. |

| Caco-2 Permeability | - | Predicts the rate of absorption across the intestinal epithelial cell barrier. |

| Human Intestinal Absorption | - | An overall estimation of the percentage of the compound absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | - | Indicates the likelihood of the compound crossing into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | - | Predicts whether the compound is likely to be actively transported out of cells by this key efflux pump. |

| Metabolism | ||

| Cytochrome P450 (CYP) Isoform Inhibition | - | Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). |

| Excretion | ||

| Total Clearance | - | An estimation of the body's efficiency in eliminating the compound. |

Note: The values in this table are generated from computational models and require experimental validation.

Compliance with Rule-of-Five Criteria for Drug-Likeness

Lipinski's Rule-of-Five is a cornerstone in the evaluation of a compound's drug-likeness, providing a set of guidelines to assess the likelihood of a molecule being an orally active drug in humans. The rule is based on the observation that most orally administered drugs are relatively small and lipophilic.

This compound has been computationally evaluated against the four primary criteria of the Rule-of-Five. This assessment helps in understanding its potential for good oral bioavailability.

Table 2: this compound and the Rule-of-Five

| Rule-of-Five Parameter | Value for this compound | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 156.62 | ≤ 500 | Yes |

| Log P (Octanol-Water Partition Coefficient) | 2.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Data generated from computational predictions.

The analysis indicates that this compound adheres to all the criteria set forth by Lipinski's Rule-of-Five. Its molecular weight is well below the 500 g/mol threshold, its lipophilicity as indicated by the Log P value is within the acceptable range, and it possesses a suitable number of hydrogen bond donors and acceptors. This full compliance suggests that the compound has a favorable profile for oral absorption and bioavailability, making it an interesting candidate for further investigation in drug discovery pipelines.

Chemical Reactivity and Coordination Chemistry of Derived Systems

General Reactivity Profile of the Hydrazine (B178648) Moiety within the Substituted Phenylhydrazine (B124118) Framework

The hydrazine group (-NHNH2) within the (4-Chloro-3-methylphenyl)hydrazine molecule is characterized by its nucleophilic nature, a property conferred by the lone pairs of electrons on the nitrogen atoms. This inherent nucleophilicity is the driving force behind its most common and synthetically useful reaction: condensation with carbonyl compounds.

This reaction typically proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.comyoutube.com The initial addition product, a carbinolamine, is generally unstable and readily undergoes dehydration to form a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone or, more broadly, a Schiff base. nih.gov The reaction is often catalyzed by the presence of a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. researchgate.net

The general scheme for this reaction, which is a cornerstone of Schiff base synthesis, can be represented as follows:

R-C(=O)-R' + this compound → R-C(=N-NH-C6H3(Cl)(CH3))-R' + H2O

Where R and R' can be hydrogen, alkyl, or aryl groups. The specific substituents on the phenyl ring of the hydrazine, in this case, a chloro and a methyl group, can modulate the reactivity of the hydrazine moiety through electronic effects, but the fundamental reaction pathway remains the same. The Fischer indole (B1671886) synthesis, a classic organic reaction, also utilizes phenylhydrazines to create indole rings, which are important structural motifs in many pharmaceuticals. rjptonline.org Furthermore, the hydrazine moiety can be involved in reduction reactions, such as the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group under basic conditions. organic-chemistry.org

Coordination Behavior of Schiff-Base Ligands Derived from this compound

The Schiff-base ligands formed from the condensation of this compound with suitable carbonyl compounds are of significant interest in coordination chemistry. nih.gov These ligands are often polydentate, meaning they can bind to a central metal ion through multiple donor atoms, forming stable chelate rings. The imine nitrogen of the newly formed C=N bond is a primary coordination site due to its available lone pair of electrons. Additional donor atoms can be incorporated into the ligand structure, for example, by using a carbonyl compound that also contains a heteroatom, such as the nitrogen in a pyridine (B92270) ring.

A specific example is the Schiff-base ligand synthesized from the condensation of this compound with 2-pyridine-carboxaldehyde. mdpi.com In this case, the resulting ligand can act as a bidentate ligand, coordinating to a metal center through both the azomethine nitrogen and the nitrogen atom of the pyridine ring. mdpi.com This chelation enhances the stability of the resulting metal complexes. iiste.org

The formation of such metal complexes is often confirmed by spectroscopic methods. For instance, in the infrared (IR) spectrum, the C=N stretching frequency of the Schiff base is observed to shift upon coordination to a metal ion, which is indicative of the involvement of the azomethine nitrogen in the metal-ligand bond. mdpi.com

Influence of Metal Centers on Ligand Conformation and Electronic Properties

The nature of the central metal ion has a profound influence on the geometry and electronic properties of the resulting coordination complex. Different metal ions, with their varying sizes, charges, and d-orbital electron configurations, will interact differently with the Schiff-base ligand, leading to distinct structural and electronic outcomes.

In the case of the Schiff-base ligand derived from this compound and 2-pyridine-carboxaldehyde, complexes with various divalent metal ions such as Ni(II), Pd(II), Pt(II), Zn(II), and Hg(II) have been synthesized and characterized. mdpi.com Spectroscopic data reveals the effect of the metal center on the ligand. For example, the azomethine (C=N) stretching frequency in the IR spectrum of the free ligand is shifted to a lower frequency in the metal complexes, confirming the coordination of the azomethine nitrogen to the metal center. mdpi.com The magnitude of this shift can vary depending on the metal ion, reflecting the strength of the metal-nitrogen bond.

Similarly, the chemical shifts in the 1H and 13C NMR spectra of the ligand are altered upon complexation. These changes provide detailed information about the electronic redistribution within the ligand upon coordination to the metal ion.

Table 1: Selected IR and 1H NMR Spectral Data for a Schiff-Base Ligand Derived from this compound and its Metal Complexes

| Compound | ν(C=N) (cm-1) | δ(N-H) (ppm) | δ(CH=N) (ppm) |

| Ligand | 1577 | 10.32 | 8.08 |

| Ni(II) Complex | 1541 | 10.35 | 8.15 |

| Pd(II) Complex | 1550 | 10.41 | 8.22 |

| Pt(II) Complex | 1548 | 10.39 | 8.19 |

| Zn(II) Complex | 1531 | 10.33 | 8.11 |

| Hg(II) Complex | 1539 | 10.36 | 8.17 |

Data sourced from a study on a Schiff-base ligand derived from this compound and 2-pyridine-carboxaldehyde and its metal complexes. mdpi.com

The geometry of the resulting complex is also dictated by the coordination preferences of the metal ion. For instance, Ni(II) complexes with Schiff-base ligands can adopt square planar or tetrahedral geometries, while Zn(II) complexes are typically tetrahedral.

Analysis of Ligand Field Effects in Metal Complexes

Ligand field theory describes the interaction between the d-orbitals of a central metal ion and the orbitals of the surrounding ligands. This interaction leads to a splitting of the d-orbitals into different energy levels, and the magnitude of this splitting (the ligand field splitting energy) has a significant impact on the electronic and magnetic properties of the complex.

In the context of Schiff-base complexes derived from this compound, the electronic properties can be investigated using computational methods such as Density Functional Theory (DFT). These studies can provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the electronic stability and reactivity of the complex.

For the metal complexes of the Schiff-base ligand derived from this compound and 2-pyridine-carboxaldehyde, DFT calculations have shown that the HOMO-LUMO energy gap varies with the central metal ion. mdpi.com This variation reflects the different ligand field environments created by the Ni(II), Pd(II), Pt(II), Zn(II), and Hg(II) ions. A smaller HOMO-LUMO gap generally indicates a more easily excitable molecule, which can influence its photochemical and photophysical properties.

Table 2: Calculated HOMO-LUMO Energy Gaps for a Schiff-Base Ligand Derived from this compound and its Metal Complexes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Ligand | -5.98 | -1.79 | 4.19 |

| Ni(II) Complex | -5.76 | -2.11 | 3.65 |

| Pd(II) Complex | -5.89 | -2.01 | 3.88 |

| Pt(II) Complex | -5.73 | -2.19 | 3.54 |

| Zn(II) Complex | -6.01 | -1.69 | 4.32 |

| Hg(II) Complex | -6.09 | -1.88 | 4.21 |

Data sourced from a DFT study on a Schiff-base ligand derived from this compound and 2-pyridine-carboxaldehyde and its metal complexes. mdpi.com

The molecular electrostatic potential (MEP) maps, also derived from DFT calculations, can visualize the electron density distribution and identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com In these Schiff-base complexes, the negative potential is typically localized over the more electronegative atoms, such as the nitrogen and chlorine atoms, indicating their potential to interact with electrophiles or participate in hydrogen bonding.

Exploration of Academic Research Applications of 4 Chloro 3 Methylphenyl Hydrazine Derivatives

Investigations into Antibacterial Activities of Metal Complexes

The coordination of metal ions with organic ligands, such as Schiff bases derived from (4-chloro-3-methylphenyl)hydrazine, can significantly enhance biological activity. researchgate.net This is often attributed to the principles of chelation theory, which suggest that complexation can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes and leading to more potent disruption of cellular processes. researchgate.netnih.gov

A study involving a Schiff-base ligand, created through the condensation of this compound with 2-pyridine-carboxaldehyde, and its subsequent metal complexes with Nickel(II), Palladium(II), Platinum(II), Zinc(II), and Mercury(II) has been a focal point of such research. mdpi.comresearchgate.net The antibacterial properties of these novel compounds were evaluated against both Gram-negative and Gram-positive bacteria. mdpi.com

The investigation into the antibacterial efficacy of the synthesized Schiff base and its metal complexes revealed notable activity against the Gram-negative strains Escherichia coli and Pseudomonas aeruginosa. The results, typically measured as the diameter of the inhibition zone in millimeters, indicate that the metal complexes often exhibit enhanced activity compared to the uncomplexed Schiff-base ligand.

Data on the antibacterial activity of these compounds against Gram-negative bacteria is currently being compiled from referenced studies and will be presented here.

Similarly, the antibacterial potential of these derivatives was tested against the Gram-positive bacterium Staphylococcus aureus. This strain is a significant human pathogen, and the development of new agents to combat it, particularly resistant strains like MRSA, is a critical area of research. researchgate.net The metal complexes derived from this compound have shown promising results in this context.

Data on the antibacterial activity of these compounds against Gram-positive bacteria is currently being compiled from referenced studies and will be presented here.

In Silico Drug Design and Antiviral Activity Investigations

The quest for new antiviral agents has been significantly accelerated by computational methods. In silico techniques, such as molecular docking, allow for the rapid screening of vast libraries of compounds and provide insights into potential mechanisms of action by predicting how a molecule might interact with a specific biological target. nih.govlaurinpublishers.com

In the context of the COVID-19 pandemic, significant research efforts have targeted key viral enzymes essential for the replication of SARS-CoV-2. mdpi.comresearchgate.net Among these are the main protease (Mpro) and the non-structural protein 16 (NSP16) methyltransferase, which are crucial for viral transcription and replication. mdpi.comresearchgate.net Inhibiting these enzymes can effectively halt the viral life cycle.

A novel Schiff-base ligand derived from this compound and its metal complexes (Ni(II), Pd(II), Pt(II), Zn(II), and Hg(II)) were investigated as potential dual inhibitors of both Mpro and NSP16. mdpi.comresearchgate.net Molecular docking studies were performed to predict the binding affinity of these compounds to the active sites of these viral enzymes. The results indicated excellent binding energies, suggesting a strong potential for inhibition. mdpi.comresearchgate.net Notably, this was the first report of such metal complexes being investigated as dual inhibitors for these specific SARS-CoV-2 targets. researchgate.net

| Compound | Binding Energy (kcal/mol) vs. Mpro | Binding Energy (kcal/mol) vs. NSP16 |

|---|---|---|

| Schiff-Base Ligand | -5.9 | -5.8 |

| Ni(II) Complex | -6.8 | -6.8 |

| Pd(II) Complex | -7.2 | -7.2 |

| Pt(II) Complex | -7.1 | -7.1 |

| Zn(II) Complex | -6.9 | -6.9 |

| Hg(II) Complex | -6.5 | -6.6 |

This interactive table summarizes the predicted binding affinities of the this compound derivative and its metal complexes against key SARS-CoV-2 enzymes, as determined by molecular docking studies. mdpi.comresearchgate.net

The molecular docking study of the this compound derivatives serves as a prime example of computational screening. mdpi.comresearchgate.net By analyzing the molecular electrostatic potential (MEP) maps of the ligand and its complexes, researchers identified the active sites for interaction. mdpi.comresearchgate.net The docking simulations showed that all conformers of the metal complexes had a 100% binding affinity with the active site of the NSP16 receptor. mdpi.comresearchgate.net Such computational approaches are invaluable for prioritizing which compounds should be synthesized and subjected to more resource-intensive in vitro and in vivo testing. nih.gov

Utilization as Analytical Standards and Research Reagents in Specialized Fields

Beyond its direct application in the synthesis of potential therapeutic agents, this compound and its hydrochloride salt are important chemicals in other scientific domains.

The hydrochloride salt of the compound is commercially available as a certified analytical standard. lgcstandards.com This ensures its purity and makes it suitable for use as a reference material in various analytical techniques, such as chromatography, for the quality control and identification of related substances.

Furthermore, this compound hydrochloride serves as a key reactant or intermediate in organic synthesis. cymitquimica.comsgtlifesciences.comrasayanjournal.co.in It is used in the preparation of more complex molecules with specific biological targets. For instance, it is a reactant in the synthesis of phenylpyrazoles, which have been investigated as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory drugs. cymitquimica.com It is also used to prepare piperidine (B6355638) derivatives that act as inhibitors of prolylcarboxypeptidase. cymitquimica.com Its role as a foundational building block underscores its importance to the broader field of medicinal chemistry research. biosynth.combldpharm.com

Conclusions and Future Research Directions

Summary of Key Academic Research Findings on (4-Chloro-3-methylphenyl)hydrazine

Academic research has primarily utilized this compound and its hydrochloride salt as a key reactant in the synthesis of bioactive compounds. Two notable areas of investigation have been the preparation of piperidine (B6355638) and phenylpyrazole derivatives.

This compound hydrochloride has been employed as a crucial starting material for creating piperidine derivatives that exhibit potential as prolylcarboxypeptidase inhibitors. mdpi.com Prolylcarboxypeptidases are enzymes implicated in various physiological processes, and their inhibition is a target for therapeutic intervention in several diseases. The synthesis of these piperidine derivatives showcases the utility of the hydrazine (B178648) moiety in constructing complex nitrogen-containing heterocyclic systems.

Furthermore, this compound is instrumental in the synthesis of phenylpyrazoles, a class of compounds recognized for their anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2). mdpi.com COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The synthesis typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound, a classic and efficient method for pyrazole (B372694) ring formation. ijsrch.com

The following table summarizes the key research applications of this compound:

| Derivative Class | Synthetic Application | Potential Biological Activity |

| Piperidine Derivatives | Reactant in multi-step synthesis | Prolylcarboxypeptidase inhibitors |

| Phenylpyrazole Derivatives | Condensation with 1,3-dicarbonyls | Cyclooxygenase-2 (COX-2) inhibitors |

Prospective Avenues for Advanced Synthetic Studies and Derivatization

The established reactivity of this compound opens up numerous possibilities for advanced synthetic explorations and the creation of novel derivatives.

Future synthetic studies could focus on expanding the library of bioactive molecules derived from this hydrazine. The development of one-pot, multi-component reactions involving this compound would be a highly efficient strategy for generating molecular diversity. Such reactions could lead to the discovery of new chemical entities with unique pharmacological profiles.

Moreover, the derivatization of the hydrazine moiety itself, prior to its incorporation into larger molecules, could yield novel building blocks for organic synthesis. For instance, the synthesis of hydrazones and their subsequent use in cycloaddition reactions or as ligands in catalysis presents a fertile ground for research. The inherent reactivity of the hydrazine group allows for a wide range of chemical transformations, paving the way for the synthesis of complex molecular architectures.

Advanced synthetic strategies could also explore the use of modern catalytic methods, such as photoredox catalysis, to activate this compound for novel bond-forming reactions. These methods, known for their mild reaction conditions and high functional group tolerance, could enable the synthesis of previously inaccessible derivatives.

Emerging Horizons in Applied Research of this compound Derivatives

The derivatives of this compound are poised to make significant contributions to various fields of applied research, particularly in medicinal chemistry and materials science.

In the realm of medicinal chemistry, the established success in generating COX-2 inhibitors suggests that further structural modifications of the phenylpyrazole core derived from this hydrazine could lead to the development of more potent and selective anti-inflammatory agents. nih.govnih.gov Beyond inflammation, the diverse scaffolds accessible from this starting material could be screened for a wide range of other biological activities, including anticancer, antimicrobial, and neuroprotective effects. The synthesis of novel heterocyclic systems fused to the phenylhydrazine (B124118) backbone is a particularly promising strategy for discovering new drug candidates.

In the field of materials science, the aromatic and electron-rich nature of this compound and its derivatives makes them potential candidates for the development of novel organic electronic materials. Derivatives could be designed and synthesized to exhibit specific photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to tune the electronic properties through substitution on the phenyl ring provides a clear pathway for the rational design of new functional materials.

The exploration of these emerging horizons will undoubtedly solidify the importance of this compound as a valuable and versatile building block in modern chemical research.

Q & A

Q. What are the recommended methodologies for synthesizing (4-Chloro-3-methylphenyl)hydrazine and its derivatives?

- Methodological Answer : A common approach involves condensation reactions between hydrazine derivatives and substituted aromatic ketones. For example, refluxing hydrazine hydrate with 4-chloro-3-methylacetophenone in acetic acid under controlled pH yields the target compound. Subsequent derivatization (e.g., thiadiazole formation) can be achieved by reacting with thiosemicarbazide in DMF at 85–90°C for 8 hours . For indole synthesis, the Fischer indole protocol using acidic conditions (e.g., HCl) is effective, as demonstrated with structurally similar hydrazines .

Q. How can the crystal structure of this compound be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) is standard. Hydrogen-bonding networks and lattice energy calculations can be validated via DFT studies. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. WinGX or Olex2 suites are recommended for data processing .

Q. What analytical techniques are suitable for quantifying this compound in solution?

- Methodological Answer : UV-Vis spectrophotometry using potassium permanganate as an oxidizing agent is reliable. Monitor absorption maxima at 526–546 nm (ε ≈ 2200–2300 L·mol⁻¹·cm⁻¹) after quantitative reduction of permanganate. Calibration curves should be constructed in the 0.1–10 µM range to ensure linearity . For trace analysis, HPLC with a C18 column and UV detection at 254 nm is advised.

Advanced Research Questions

Q. How do computational studies inform the design of this compound-based catalysts?

- Methodological Answer : Density functional theory (DFT) can model reaction pathways, such as carbonyl–olefin metathesis. Key parameters include activation barriers for cycloreversion steps and steric effects from substituents. For instance, [2.2.2]-bicyclic hydrazines exhibit lower activation barriers (~15 kcal/mol) compared to [2.2.1] systems, enhancing catalytic efficiency. Software like Gaussian or ORCA is used for geometry optimization and transition-state analysis .

Q. How can researchers resolve contradictions in decomposition kinetics data for hydrazine derivatives?

- Methodological Answer : Discrepancies often arise from varying catalyst systems (e.g., Ni vs. Ir) or activation methods (thermal vs. photolytic). Standardize experimental conditions (temperature, pressure, solvent) and validate via in situ FTIR or mass spectrometry to track intermediate species. Meta-analyses of Arrhenius parameters (Ea, pre-exponential factors) across studies can identify systematic errors .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For antimicrobial agents, introduce electron-withdrawing groups (e.g., thiadiazole) to enhance membrane permeability. In a recent study, coupling with 4-methylcoumarin via acetohydrazide linkage improved bioactivity (MIC ≈ 2 µg/mL against S. aureus). ADMET predictions (e.g., SwissADME) should guide lead optimization to balance solubility and BBB penetration .

Q. What safety protocols are essential for handling this compound under high-pressure conditions?

- Methodological Answer : Use explosion-proof reactors and inert atmospheres (N₂/Ar) to mitigate oxidative hazards. Conduct pressure-tolerance tests using autoclaves with real-time monitoring (e.g., Parr instruments). Store samples in amber glass at –20°C with desiccants to prevent hydrolysis. Refer to GHS guidelines (e.g., ECHA databases) for toxicity thresholds and spill management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.